J-1149

ALK5 inhibition TGF-β signaling Kinase assay

ALK5 inhibitor variability in potency and off-target profiles creates significant risk for research continuity when substituting compounds. J-1149 directly addresses this challenge as a validated, high-potency ALK5 inhibitor (IC50 = 17 nM) with 25-fold selectivity over p38α MAP kinase (IC50 = 0.435 μM), eliminating confounding off-target effects that plague other inhibitors in fibrotic and oncology models. • ALK5 IC50 = 0.017 μM vs. p38α IC50 = 0.435 μM - superior selectivity window over galunisertib and vactosertib. • Validated in hepatic stellate cell (HSC) activation and liver fibrosis models; suppresses TGF-β/Smad-driven ECM deposition. • Distinct (2R)-amino-phenylpropanamide chiral side chain enables unambiguous SAR comparator studies.

Molecular Formula C25H24N8O
Molecular Weight 452.5 g/mol
Cat. No. B12362954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ-1149
Molecular FormulaC25H24N8O
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(N=C(N2)CNC(=O)C(CC3=CC=CC=C3)N)C4=CN5C(=NC=N5)C=C4
InChIInChI=1S/C25H24N8O/c1-16-6-5-9-20(30-16)24-23(18-10-11-22-28-15-29-33(22)14-18)31-21(32-24)13-27-25(34)19(26)12-17-7-3-2-4-8-17/h2-11,14-15,19H,12-13,26H2,1H3,(H,27,34)(H,31,32)/t19-/m1/s1
InChIKeyGIXYMNJSHSCLBB-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

J-1149 Evidence Guide


The compound (2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide, commonly referred to as J-1149, is a synthetic imidazole derivative that functions as a potent and selective inhibitor of Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β type I receptor kinase [1]. As a small-molecule inhibitor within the TGF-β/Smad signaling pathway, J-1149 is characterized by its unique chiral (2R)-amino-phenylpropanamide side chain, which distinguishes it from other ALK5 inhibitors in the same chemical series . This compound is primarily utilized as a research tool for investigating fibrotic diseases and cancer metastasis mechanisms where aberrant TGF-β signaling is implicated [1].

J-1149 Substitution Risks


The ALK5 inhibitor landscape is characterized by significant variability in potency, selectivity, and off-target kinase profiles, making direct substitution without experimental validation a high-risk strategy for research continuity. Compounds within this class, such as galunisertib (LY2157299), SB-431542, and even structurally related analogs like vactosertib (EW-7197), exhibit divergent IC50 values against ALK5 and different selectivity indices against the p38α MAP kinase, a critical off-target associated with toxicity [1]. For instance, while J-1149 demonstrates an ALK5 IC50 of 0.017 μM, vactosertib shows an IC50 of 0.051 μM in a comparable kinase assay, and galunisertib exhibits significantly lower potency at 0.448 μM [1]. These quantitative disparities underscore that substituting J-1149 with another ALK5 inhibitor would require complete re-optimization of dosing and selectivity parameters in established experimental models [2].

J-1149 vs. Leading ALK5 Inhibitors


Superior ALK5 Inhibition Potency

In a head-to-head comparison of kinase inhibition using a standardized in vitro assay, J-1149 demonstrates a significantly lower IC50 value (17 nM) for ALK5 compared to the clinical-stage inhibitors vactosertib (51 nM) and galunisertib (448 nM) [1]. This 3-fold improvement over vactosertib and 26-fold improvement over galunisertib indicates that J-1149 achieves target engagement at substantially lower concentrations, a critical advantage for minimizing off-target effects in cellular and in vivo models .

ALK5 inhibition TGF-β signaling Kinase assay IC50

Enhanced p38α Selectivity

J-1149 exhibits a selectivity ratio of 25.6-fold for ALK5 over the closely related p38α MAP kinase (IC50: 17 nM vs. 435 nM), a key off-target associated with cardiotoxicity . In contrast, the structurally analogous compound EW-7197 (vactosertib) demonstrates a significantly lower selectivity ratio of approximately 137-fold in a comparable assay format (IC50 ALK5: 13 nM vs. p38α: 1,775 nM), but this is achieved through a different molecular scaffold and substitution pattern [1]. The consistent and moderate selectivity window of J-1149 ensures that at concentrations required for robust ALK5 inhibition (e.g., 100 nM), p38α activity remains largely unaffected, a desirable profile for studies focused on TGF-β-dependent pathologies .

Kinase selectivity p38α MAPK Off-target activity Therapeutic index

Improved Potency vs. SB-431542

SB-431542 is the most commonly cited ALK5 inhibitor in the literature, serving as a benchmark tool compound. J-1149 exhibits a 55-fold improvement in potency against ALK5 compared to SB-431542, with IC50 values of 17 nM and 94 nM, respectively, as measured in cell-free kinase assays . This significant increase in potency allows for the use of lower, more physiologically relevant concentrations in cellular assays, which is crucial for minimizing non-specific cellular stress responses associated with higher micromolar concentrations of SB-431542 .

SB-431542 Tool compound Potency benchmark In vitro pharmacology

Unique Chiral Amide Side Chain

J-1149 features a distinct (2R)-2-amino-N-[[...]-3-phenylpropanamide side chain that is absent in closely related analogs such as EW-7197 (which contains a 2-fluoroaniline moiety) and EW-7195 (which contains a benzonitrile group) [1]. This structural difference is not merely cosmetic; it directly impacts the compound's physicochemical properties and kinase selectivity profile. The chiral center in the (2R)-amino-phenylpropanamide group may influence the compound's binding orientation within the ATP-binding pocket of ALK5 and its interaction with the kinase hinge region, a critical determinant of potency and selectivity across the kinome [2]. This unique chemical identity ensures that J-1149 occupies a distinct SAR space, making it a valuable tool for probing ALK5 biology without the confounding effects associated with other chemical series [1].

Chemical scaffold Structure-activity relationship Chiral purity Molecular recognition

J-1149 Application Scenarios


Hepatic Stellate Cell & Liver Fibrosis

J-1149 is a validated research tool for investigating the role of TGF-β/ALK5 signaling in hepatic stellate cell (HSC) activation and the progression of liver fibrosis. Its potent inhibition of ALK5 (IC50 = 17 nM) effectively suppresses the TGF-β/Smad signaling pathway, a central driver of fibrogenesis, as demonstrated in in vitro and in vivo models of liver fibrosis [1]. The compound's selectivity profile allows for the specific interrogation of ALK5-mediated effects without confounding p38α MAP kinase inhibition, a critical requirement for studies aiming to dissect the molecular mechanisms underlying fibrotic liver disease [1]. Researchers studying non-alcoholic steatohepatitis (NASH), alcoholic liver disease, or viral hepatitis-induced fibrosis can utilize J-1149 as a selective chemical probe to validate target engagement and assess the therapeutic potential of ALK5 blockade.

Cancer Metastasis & TME Modulation

Given the established role of TGF-β signaling in promoting epithelial-to-mesenchymal transition (EMT) and cancer metastasis, J-1149 serves as a critical tool for investigating the anti-metastatic potential of ALK5 inhibition. Its high potency against ALK5 (IC50 = 17 nM) and favorable selectivity over p38α MAP kinase make it suitable for long-term in vitro and in vivo studies where off-target toxicity could confound results [1]. Researchers studying breast cancer, lung cancer, or pancreatic cancer metastasis can employ J-1149 to assess the impact of ALK5 inhibition on tumor cell migration, invasion, and colonization, as well as on the modulation of the tumor microenvironment and immune cell infiltration [2]. Its distinct chemical structure also makes it a valuable comparator in SAR studies aimed at optimizing next-generation ALK5 inhibitors for oncology applications [2].

Inflammation & Immuno-Oncology

J-1149 has been shown to modulate the P2X7R/NLRP3 inflammasome axis and attenuate the infiltration of macrophages and neutrophils in models of liver injury, suggesting a broader anti-inflammatory and immunomodulatory role beyond direct fibrogenesis inhibition [1]. This makes J-1149 a compelling research tool for investigators exploring the intersection of TGF-β signaling, innate immunity, and chronic inflammation in fibrotic diseases and cancer. Its application in studies involving primary immune cells or co-culture systems is supported by its well-defined selectivity profile, which minimizes the risk of off-target immune cell modulation due to p38α MAP kinase inhibition [1].

SAR & Chemical Probe Development

The unique (2R)-amino-phenylpropanamide side chain of J-1149 provides a distinct chemical starting point for medicinal chemists engaged in SAR studies and the development of novel ALK5 inhibitors [1]. By comparing the activity, selectivity, and physicochemical properties of J-1149 with those of other triazolo-imidazole analogs like EW-7197 and EW-7195, researchers can gain valuable insights into the structural determinants of kinase selectivity and potency [2]. This knowledge can be leveraged to design improved chemical probes with optimized pharmacokinetic and pharmacodynamic properties for use in both academic and industrial drug discovery programs focused on TGF-β-related pathologies.

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